molecular formula C₁₈H₃₅ClN₂O₁₁P₂S B1146894 クリンダマイシン 2,4-ジホスフェート CAS No. 1309048-48-3

クリンダマイシン 2,4-ジホスフェート

カタログ番号: B1146894
CAS番号: 1309048-48-3
分子量: 584.94
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin 2,4-Diphosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used to treat various bacterial infections. Clindamycin 2,4-Diphosphate is particularly effective against anaerobic bacteria and certain gram-positive cocci. It is often used in clinical settings to manage infections that are resistant to other antibiotics.

科学的研究の応用

Clindamycin 2,4-Diphosphate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of clindamycin in pharmaceutical formulations.

    Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.

    Medicine: Utilized in clinical research to explore its efficacy in treating resistant bacterial infections.

    Industry: Applied in the formulation of topical and injectable antibiotic preparations.

作用機序

Target of Action

Clindamycin 2,4-Diphosphate, like its parent compound Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.

Mode of Action

Clindamycin disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It interferes with the transpeptidation reaction , thereby inhibiting early chain elongation . This interaction impedes both the assembly of the ribosome and the translation process .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin prevents the formation of peptide bonds, effectively halting the growth and reproduction of the bacteria .

Pharmacokinetics

It’s also known that Clindamycin is metabolized by the CYP3A4/5 enzymes . .

Result of Action

The primary result of Clindamycin’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, Clindamycin causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The efficacy and stability of Clindamycin 2,4-Diphosphate could potentially be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness. One study found that co-treatment with rifampicin significantly decreases clindamycin concentrations . .

Safety and Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . Before using clindamycin, individuals should tell their doctor if they have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2,4-Diphosphate involves the phosphorylation of clindamycin. The process typically includes the reaction of clindamycin with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.

Industrial Production Methods: In industrial settings, the production of Clindamycin 2,4-Diphosphate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: Clindamycin 2,4-Diphosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of clindamycin and phosphoric acid.

    Oxidation: Under oxidative conditions, Clindamycin 2,4-Diphosphate can form sulfoxides.

    Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous buffers at different pH levels.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Clindamycin and phosphoric acid.

    Oxidation: Clindamycin sulfoxide.

    Substitution: Various substituted clindamycin derivatives.

類似化合物との比較

    Clindamycin: The parent compound, used widely as an antibiotic.

    Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.

    Erythromycin: A macrolide antibiotic that also targets the 50S ribosomal subunit but has a broader spectrum of activity.

Uniqueness: Clindamycin 2,4-Diphosphate is unique due to its enhanced solubility and stability compared to clindamycin. This makes it particularly useful in formulations for intravenous and topical administration. Additionally, its diphosphate ester form allows for more controlled release and targeted delivery in pharmaceutical applications.

特性

CAS番号

1309048-48-3

分子式

C₁₈H₃₅ClN₂O₁₁P₂S

分子量

584.94

同義語

Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。